Ethyl 1-nitro-2-naphthoate
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Overview
Description
Ethyl 1-nitro-2-naphthoate is an organic compound with the molecular formula C₁₃H₁₁NO₄. It is a derivative of naphthalene, characterized by the presence of an ethyl ester group and a nitro group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1-nitro-2-naphthoate can be synthesized through the nitration of ethyl naphthoate. The process involves the following steps:
Nitration: Ethyl naphthoate is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 2-position of the naphthalene ring.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-nitro-2-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products:
Reduction: Ethyl 1-amino-2-naphthoate.
Substitution: Various substituted naphthoates depending on the nucleophile used.
Hydrolysis: 1-nitro-2-naphthoic acid.
Scientific Research Applications
Ethyl 1-nitro-2-naphthoate is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-nitro-2-naphthoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may have biological activity.
Comparison with Similar Compounds
Ethyl 2-nitro-1-naphthoate: Similar structure but with the nitro group at the 1-position.
Ethyl 8-nitro-1-naphthoate: Nitro group at the 8-position.
Ethyl 1-amino-2-naphthoate: Reduction product of ethyl 1-nitro-2-naphthoate.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 1-nitronaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-2-18-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14(16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTZCHAABQYQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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